molecular formula C14H9NO3 B1266790 N-(4-Hydroxyphenyl)Phthalimide CAS No. 7154-85-0

N-(4-Hydroxyphenyl)Phthalimide

Cat. No. B1266790
CAS RN: 7154-85-0
M. Wt: 239.23 g/mol
InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Hydroxyphenyl)phthalimide involves nucleophilic aromatic substitution reactions. One method includes the production of 4-hydroxy-5-nitrophthalimides from 4,5-dichloro phthalimide substituents using potassium nitrite. The compound serves as a key intermediate for producing poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole), indicating its significance in polymer chemistry (Sundar & Mathias, 1994).

Molecular Structure Analysis

The molecular structure of N-(4-Hydroxyphenyl)phthalimide enables it to undergo various chemical transformations. Its structure has been utilized in creating polymers with high thermal and oxidative stability. The specific arrangement of the hydroxyphenyl and phthalimide groups facilitates the formation of polymers with distinct properties, such as thermotropic liquid crystalline copoly(amide–ester–imide) derived from it and amino acids (Li et al., 1995).

Chemical Reactions and Properties

N-(4-Hydroxyphenyl)phthalimide participates in various chemical reactions, including condensation and polymerization, to produce polymers with enhanced thermal stability. The compound's reactivity towards different chemical agents enables the synthesis of polymers with specific characteristics, such as thermooxidative stability and liquid crystalline behavior, highlighting its versatility in polymer science (Sundar & Mathias, 1994).

Physical Properties Analysis

The physical properties of N-(4-Hydroxyphenyl)phthalimide, such as its melting point and solubility, are critical in determining its applications in material science. The compound's ability to form thermally stable polymers with high weight retention at elevated temperatures is a testament to its robust physical properties. These properties are crucial in the development of materials for high-temperature applications (Kurita & Matsuda, 1983).

Chemical Properties Analysis

The chemical properties of N-(4-Hydroxyphenyl)phthalimide, such as its reactivity and stability, make it a valuable compound in the synthesis of polymers and materials with specific functionalities. Its role in producing polymers that exhibit thermooxidative stability and liquid crystalline behavior underlines its significance in advancing material science and engineering (Li et al., 1995).

Scientific Research Applications

1. Base-Catalyzed and Acid-Catalyzed Rearrangements

N-(Arylsulfonyloxy)phthalimides, including derivatives of N-(4-Hydroxyphenyl)Phthalimide, exhibit base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement. These chemical reactions are significant in synthesizing various organic compounds such as N,N′-diaryl ureas and amine salts, as well as a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).

2. Application in Radioiodination for Cancer Imaging

A novel phthalimide derivative, N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide (HPZPHT), has been synthesized and radiolabeled with iodine-131. This derivative demonstrates high stability, solid tumor uptake, and promising potential as a tracer for cancer imaging and therapy (Motaleb et al., 2015).

3. Development of Thermooxidatively Stable Polymers

4-Hydroxy-5-nitrophthalimides, including N-(4-Hydroxyphenyl)Phthalimide derivatives, have been used to produce novel polymers like poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole). These polymers exhibit high thermal stability and are useful in high-performance materials and engineering applications (Sundar & Mathias, 1994).

4. Modification of Resins

N-(hydroxyphenyl) phthalimides have been used to modify phenol-formaldehyde resins, resulting in new resins with potentially novel properties. These modified resins have potential applications in various industrial and technological fields (Al-Azzawi & Ali, 2007).

5. Synthesis of Polyimides

N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, a derivative of N-(4-Hydroxyphenyl)Phthalimide, has been synthesized and used to produce high molecular weight polyimides. These polyimides have enhanced thermal stability and glass transition temperatures, making them suitable for advanced material applications (Im & Jung, 2000).

Safety And Hazards

“N-(4-Hydroxyphenyl)Phthalimide” may be irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOJUGXERSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291188
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyphenyl)Phthalimide

CAS RN

7154-85-0
Record name 7154-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

360 g (2.43 mol) of phthalic anhydride are used as initial charge in 1.2 l of DMF (dimethylformamide) in a round-bottomed flask. 264 g (2.42 mol) of aminophenol are added slowly to this mixture. The mixture is stirred at 140° C. for 8 hours. During this period, water is removed by distillation by way of the head of a column. The mixture is permitted to cool to room temperature, and the precipitated solid is removed by suction filtration. The solid is washed first with water and then with ethanol, and is then dried in vacuo. This gives 445 g of a beige-coloured solid.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CH Li, A Jung, AL Liang… - Journal of applied polymer …, 1995 - Wiley Online Library
Three series of copoly(amide–ester–imide)s were prepared from amino acid (4‐aminobenzoic acid, 3‐aminobenzoic acid, or 6‐aminohexanoic acid) and N‐(4‐hydroxyphenyl)…
Number of citations: 20 onlinelibrary.wiley.com
RA Sundar, LJ Mathias - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
4‐Hydroxy‐5‐nitrophthalimides were produced via nucleophilic aromatic substitution (NAS) of 4,5‐dichloro phthalimide substituents by potassium nitrite. The use of a N‐phenyl‐…
Number of citations: 15 onlinelibrary.wiley.com
K Kurita, S Matsuda - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
The pyrolytic behavior of N‐(4‐hydroxyphenyl)phthalimide‐4‐carboxylic acid (3) and its two ester derivatives 4 and 5 was studied with the intention to synthesize the simplest aromatic …
Number of citations: 20 onlinelibrary.wiley.com
DP Jindal, B Singh, MS Coumar, G Bruni… - INDIAN JOURNAL OF …, 2005 - academia.edu
N-[4-(2-Hydroxy-3-isopropylaminopropoxy) phenyl]-1-oxo-isoindoline 3 possess a cardioselective β-adrenergic receptor binding affinity. Herein we attempted to synthesize the …
Number of citations: 3 www.academia.edu
DP Jindal, B Singh, MS Coumar - 2005 - nopr.niscpr.res.in
N-[4-(2-Hydroxy-3-isopropylaminopropoxy)phenyl]-1-oxo-isoindoline 3 possess a cardioselective -adrenergic receptor binding affinity. Herein we attempted to synthesize the unreduced …
Number of citations: 0 nopr.niscpr.res.in
C Wutz, D Schleyer - Journal of Polymer Science Part B …, 1998 - Wiley Online Library
Several poly (ester imide) s based on 4-N-(carboxyphenyl) trimellitimide, 4-N-(carboxyethenylphenyl) trimellitimide, 4-hydroxy-N-(4-hydroxyphenyl) phthalimide and long aliphatic …
Number of citations: 8 onlinelibrary.wiley.com
R Sundar, LJ Mathias - Polymer Preprints(USA), 1992 - apps.dtic.mil
2-4-Fluorophenyl-5, 6-N-hydroxyphenylimidebenzoxaz ole was prepared from 4-amino-5 hydroxy-N-4-hydroxyphenylphthalimide. 4, 5-dichlorophthalic anhydride was reacted with p …
Number of citations: 2 apps.dtic.mil
TM Pyriadi, FM Ali Alsalami - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Several isoimides substituted with hydroxylated substituents were prepared, and allowed to react with acryloyl chloride to form the corresponding acrylate esters. The acrylates were …
Number of citations: 3 onlinelibrary.wiley.com
S Kumagai, T Hosaka, T Kameda… - … Science & Technology, 2015 - ACS Publications
Aromatic polyimides (PIs) have excellent thermal stability, which makes them difficult to recycle, and an effective way to recycle PIs has not yet been established. In this work, steam …
Number of citations: 16 pubs.acs.org
V Kathuria, DP Pathak - The Pharma Innovation, 2012 - thepharmajournal.com
A series of N-substituted-phthalimides were synthesized for the purpose of determining the anticonvulsant activity of these compounds. The compounds were synthesized using Phthalic …
Number of citations: 25 www.thepharmajournal.com

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